molecular formula C20H16ClN5O2S B3407968 N-(3-chlorophenyl)-2-{[3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide CAS No. 852376-36-4

N-(3-chlorophenyl)-2-{[3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide

Cat. No.: B3407968
CAS No.: 852376-36-4
M. Wt: 425.9 g/mol
InChI Key: XYOCUIFPRLKVKG-UHFFFAOYSA-N
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Description

N-(3-Chlorophenyl)-2-{[3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide is a synthetic heterocyclic compound featuring a triazolo-pyridazine core modified with sulfanyl and acetamide substituents. Its structure combines a 3-chlorophenyl group attached to the acetamide nitrogen and a 4-methoxyphenyl substituent on the triazole ring. The sulfanyl linker and methoxy group are critical for modulating electronic and steric properties, which may influence binding interactions or metabolic stability .

Properties

IUPAC Name

N-(3-chlorophenyl)-2-[[3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN5O2S/c1-28-16-7-5-13(6-8-16)20-24-23-17-9-10-19(25-26(17)20)29-12-18(27)22-15-4-2-3-14(21)11-15/h2-11H,12H2,1H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYOCUIFPRLKVKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)NC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-chlorophenyl)-2-{[3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a triazole moiety, which is known for its diverse biological activities. The presence of the sulfanyl group and the chlorophenyl and methoxyphenyl substitutions enhances its pharmacological profile.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli . The specific compound may exhibit comparable or enhanced activity due to its unique structural features.

Anticancer Properties

Triazoles are often explored for their anticancer potential. Studies have demonstrated that triazole derivatives can inhibit tumor growth and induce apoptosis in cancer cells. The mechanism often involves the disruption of cell cycle progression and modulation of apoptosis-related proteins .

Anti-inflammatory Effects

Compounds containing triazole rings have also been reported to possess anti-inflammatory properties. They may inhibit key inflammatory pathways, such as the p38 MAPK pathway, which is crucial in the inflammatory response .

Case Studies

  • Antimicrobial Efficacy : A study highlighted the antibacterial activity of a series of triazole derivatives where some exhibited minimum inhibitory concentrations (MIC) as low as 0.125 μg/mL against resistant strains .
  • Anticancer Activity : Another research effort focused on a triazole compound that showed significant cytotoxic effects on several cancer cell lines, with IC50 values indicating potent activity .
  • Inflammation Inhibition : A specific derivative demonstrated an IC50 of 22 nM against p38α/MAPK14 kinase, showcasing its potential as an anti-inflammatory agent .

Table 1: Biological Activities of Similar Triazole Derivatives

Compound NameBiological ActivityMIC/IC50 ValuesReference
Triazole Derivative AAntibacterial0.125 μg/mL
Triazole Derivative BAnticancerIC50 = 15 μM
Triazole Derivative CAnti-inflammatoryIC50 = 22 nM

The mechanisms underlying the biological activities of this compound likely involve:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
  • Modulation of Signaling Pathways : The compound may interact with cellular signaling pathways that govern inflammation and cell survival.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features

The target compound shares a triazolo-pyridazine scaffold with several analogs but differs in substituent patterns:

  • Substituent Position : Unlike N-(4-Acetamidophenyl)-2-{[3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide (), which has a 4-chlorophenyl and 4-acetamidophenyl group, the target compound uses a 3-chlorophenyl and 4-methoxyphenyl. The meta-chloro vs. para-chloro substitution may alter steric interactions, while the methoxy group enhances electron-donating effects compared to acetamide .
  • Heterocyclic Modifications : Compounds like N-(4-Chlorophenethyl)-6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-amine () replace the sulfanyl-acetamide chain with an amine group, reducing hydrophobicity. The sulfanyl linker in the target compound could improve solubility or facilitate hydrogen bonding .

Research Implications

The structural nuances of N-(3-chlorophenyl)-2-{[3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide suggest it may occupy a unique niche in drug discovery. Its methoxy group and sulfanyl linker warrant further investigation for optimizing pharmacokinetic profiles, while crystallographic studies (as in ) could clarify its binding modes . Comparative studies with chloro- and methyl-substituted analogs () are needed to validate structure-activity relationships .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-chlorophenyl)-2-{[3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide
Reactant of Route 2
Reactant of Route 2
N-(3-chlorophenyl)-2-{[3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide

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